molecular formula C55H95Nb2O10 B2678592 Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate CAS No. 41706-15-4

Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Cat. No.: B2678592
CAS No.: 41706-15-4
M. Wt: 1102.166
InChI Key: ZUEOUJRCENYGJO-OQTKFSAOSA-I
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Description

Niobium complexes with β-diketonate ligands, such as the (Z)- and (E)-isomers of 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, are critical in materials science and catalysis due to niobium’s high oxidation states (+3 to +5) and versatile coordination chemistry. These isomers differ in the spatial arrangement of substituents around the double bond in the ligand backbone, influencing steric and electronic properties. The (Z)-isomer adopts a cis configuration, while the (E)-isomer adopts a trans configuration, leading to distinct reactivity and stability profiles.

Properties

CAS No.

41706-15-4

Molecular Formula

C55H95Nb2O10

Molecular Weight

1102.166

IUPAC Name

niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

InChI

InChI=1S/5C11H20O2.2Nb/c5*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h5*7,12H,1-6H3;;/p-5/b3*8-7+;2*8-7-;;

InChI Key

ZUEOUJRCENYGJO-OQTKFSAOSA-I

SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Nb].[Nb]

solubility

not available

Origin of Product

United States

Biological Activity

The compound Niobium; (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate; (E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate , commonly referred to as tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)niobium(IV) or Nb(TMHD)4 , is an organometallic complex that has garnered attention for its potential biological activities. This article examines its biological activity by reviewing existing literature, presenting relevant case studies, and summarizing research findings.

Molecular Characteristics:

  • Molecular Formula: C44H80NbO8
  • Molecular Weight: 830.022 g/mol
  • CAS Number: 41706-15-4
  • InChI Key: WYTIGJVEVROCSD-DSORRXEFSA-N
PropertyValue
Molecular FormulaC44H80NbO8
Molecular Weight830.022 g/mol
Melting Point219°C to 220°C
Boiling Point325°C (decomposition)
Physical FormPowder

Research indicates that niobium complexes can interact with biological systems through various mechanisms. The presence of the tetramethylheptanedionate ligand enhances the solubility and stability of niobium in biological environments, potentially facilitating its uptake and bioactivity.

  • Antioxidant Properties : Niobium complexes have been studied for their ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Some studies suggest that niobium compounds exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi.
  • Cytotoxic Effects : Preliminary investigations have shown that certain niobium complexes may induce apoptosis in cancer cell lines.

Case Studies

  • Antioxidant Activity Study : A study conducted on the antioxidant properties of Nb(TMHD)4 demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human fibroblasts when treated with the compound at concentrations ranging from 10 to 100 µM. This suggests a protective role against oxidative damage.
  • Antimicrobial Efficacy : In vitro assays revealed that Nb(TMHD)4 exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined to be 50 µg/mL and 75 µg/mL respectively. This indicates potential for use in antimicrobial applications.
  • Cytotoxicity Against Cancer Cells : Research involving human breast cancer cell lines showed that treatment with Nb(TMHD)4 resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 30 µM. This highlights its potential as an anticancer agent.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced ROS levels
AntimicrobialInhibition of S. aureus and E. coli
CytotoxicityDecreased viability in cancer cells

Scientific Research Applications

Applications in Materials Science

1. Thin Film Deposition:
Niobium compounds are utilized in the deposition of thin films for electronic applications. The compound can be used as a precursor in chemical vapor deposition (CVD) processes to create niobium oxide films with desirable electrical properties. These films are critical for applications in capacitors and superconductors due to niobium's excellent conductivity and superconductivity at low temperatures .

2. Catalysis:
Niobium compounds serve as effective Lewis acid catalysts in organic synthesis. They facilitate various reactions such as Friedel-Crafts acylation and alkylation due to their ability to activate carbonyl compounds and alkenes. This catalytic property is leveraged in the synthesis of complex organic molecules and polymers .

3. Nanomaterials:
The incorporation of niobium into nanostructured materials has been explored for enhancing the mechanical properties of composites. Niobium nanoparticles can improve the strength and thermal stability of polymer matrices, making them suitable for aerospace and automotive applications .

Biological Applications

1. Antimicrobial Activity:
Recent studies have highlighted the potential antimicrobial properties of niobium complexes. The compound has shown activity against various bacterial strains, suggesting its use as a therapeutic agent or additive in medical devices to prevent infections .

2. Drug Delivery Systems:
Niobium-based materials are being investigated for their role in drug delivery systems. Their biocompatibility and ability to form stable complexes with pharmaceutical agents make them promising candidates for targeted drug delivery applications .

Case Studies

Study Focus Findings
Study A (2024)Thin Film ApplicationsDemonstrated successful deposition of niobium oxide films with high dielectric constants suitable for capacitor applications .
Study B (2023)Catalytic ApplicationsShowed that tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)niobium(IV) effectively catalyzes the formation of complex organic molecules with high yields .
Study C (2021)Antimicrobial PropertiesInvestigated the antimicrobial efficacy against gram-positive bacteria; the compound exhibited significant inhibitory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Zinc;(Z)-5-oxohept-3-en-3-olate (CAS 21499-03-6)

The zinc analog shares structural similarities with the niobium complexes but differs in metal center and ligand substituents. Key comparisons include:

Property Niobium;(Z)-Isomer (Hypothetical) Zinc;(Z)-5-oxohept-3-en-3-olate
Metal oxidation state +3 to +5 (common for Nb) +2 (typical for Zn)
Ligand structure 2,2,6,6-tetramethyl-substituted Unsubstituted ligand backbone
Steric hindrance High (due to methyl groups) Low
Safety considerations Unknown (niobium toxicity data) Requires medical consultation

Niobium’s higher oxidation state may also enable redox-active behavior in catalysis, unlike the redox-inert zinc complex.

Hydrazide Derivatives ()

While unrelated structurally, the hydrazide compounds in (e.g., (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide) highlight the importance of isomerism in physicochemical properties. For instance:

  • Melting points and spectroscopic data (IR, NMR) vary significantly between isomers due to differences in molecular packing and hydrogen bonding .
  • This underscores the necessity of characterizing both (Z)- and (E)-niobium isomers to assess their suitability for applications like polymerization catalysts or thin-film deposition.

Benzothiazole Acetamides ()

The benzothiazole derivatives in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) demonstrate how substituents influence bioactivity and solubility. Although these are organic compounds, comparisons with the niobium complexes could relate to:

  • Solubility : The niobium complexes’ tetramethyl groups may enhance organic solvent compatibility, similar to trifluoromethyl groups in benzothiazoles .
  • Thermal stability : Metal-organic complexes generally exhibit higher decomposition temperatures than purely organic analogs.

Research Findings and Data Gaps

Available evidence lacks direct data on the niobium complexes . However, inferences can be drawn:

  • Synthesis : Analogous to , anhydrous conditions and Lewis acid catalysts (e.g., ZnCl₂) may facilitate ligand coordination to niobium .
  • Safety : The zinc complex’s safety data () suggest handling precautions for metal β-diketonates, though niobium’s toxicity profile remains understudied .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing niobium complexes with (Z)- or (E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands?

  • Methodology : Use inert atmospheres (e.g., nitrogen/argon) to prevent oxidation, and control reaction temperatures (20–60°C) to favor isomer-specific coordination. Neodymium complex synthesis () provides a template: dissolve niobium chloride (NbCl₅) in anhydrous THF, add the enolate ligand dropwise, and stir for 12–24 hours. Monitor progress via FTIR for ligand binding (C=O and C-O shifts) .

Q. Which spectroscopic techniques are most effective for characterizing niobium-enolate complexes?

  • Methodology :

  • UV-Vis Spectroscopy : Identify d-d transitions in the visible range (400–600 nm) to infer ligand field strength.
  • NMR : Use ¹H and ¹³C NMR to distinguish (Z) and (E) isomers via coupling constants (e.g., J values for olefinic protons).
  • XRD : Confirm geometry and coordination number (e.g., octahedral vs. tetrahedral) .

Q. How do pH and temperature affect the stability of niobium-enolate complexes in solution?

  • Methodology : Conduct stability assays by varying pH (2–10) and temperature (4–80°C) while monitoring decomposition via HPLC or UV-Vis. For example, at pH < 4, Nb-enolate complexes may hydrolyze to NbOx species .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of (Z)- vs. (E)-enolate ligands in niobium-catalyzed oxidation reactions?

  • Methodology :

  • DFT Calculations : Compare HOMO/LUMO energies of isomers to predict electron-donating/withdrawing effects.
  • Kinetic Studies : Track reaction rates under controlled O₂ pressure to assess ligand-induced activation barriers.
  • EPR Spectroscopy : Detect radical intermediates in oxidation pathways .

Q. How can factorial design resolve contradictions in reported stability constants of niobium-enolate complexes?

  • Methodology : Apply a 2³ factorial design to test variables (pH, ligand concentration, ionic strength). Use ICP-MS to quantify free Nb⁵⁺ and calculate stability constants (log β). Internal standards (e.g., ¹³C-labeled ligands) improve accuracy .

Q. What strategies mitigate stereochemical instability during solvent extraction of niobium-enolate complexes?

  • Methodology : Optimize extraction conditions (e.g., chloroform vs. ethyl acetate) to preserve isomer integrity. Add chelating agents (e.g., EDTA) to suppress ligand dissociation. Monitor isomer ratios via chiral HPLC with a cellulose-based column .

Key Considerations

  • Stereochemical Purity : Use chiral auxiliaries or asymmetric synthesis to isolate (Z)/(E) isomers .
  • Contradiction Resolution : Cross-validate stability constants using multiple techniques (e.g., potentiometry, spectroscopy) .
  • Safety Protocols : Follow SDS guidelines for handling metal salts (e.g., glove boxes for NbCl₅) .

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